molecular formula C5H5Cl2N3 B1602839 2,5-二氯-N-甲基嘧啶-4-胺 CAS No. 940927-35-5

2,5-二氯-N-甲基嘧啶-4-胺

货号 B1602839
CAS 编号: 940927-35-5
分子量: 178.02 g/mol
InChI 键: SWKLMNGSJGGHTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dichloro-N-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 940927-35-5 . It has a molecular weight of 178.02 and its IUPAC name is 2,5-dichloro-N-methyl-4-pyrimidinamine .


Synthesis Analysis

The synthesis of 2,5-Dichloro-N-methylpyrimidin-4-amine involves several steps. One method involves the reaction of 2,5-dichloro-N-methylpyrimidin-4-amine with methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in 1-butanol and 4M hydrogen chloride in dioxane . The reaction is heated in a microwave for 30 minutes at 130°C .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-N-methylpyrimidin-4-amine is 1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) . The InChI key is SWKLMNGSJGGHTG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dichloro-N-methylpyrimidin-4-amine is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

科学研究应用

化学合成和反应

2,5-二氯-N-甲基嘧啶-4-胺参与了各种化学反应和合成过程。例如,它用于与氨发生区域选择性置换反应,形成5-溴-2-氯-6-甲基嘧啶-4-胺,然后与二级胺反应,产生4-氨基-5-溴-2-取代氨基嘧啶 (Doulah et al., 2014)。此外,它是噻唑并[4,5-d]嘧啶衍生物合成中的前体(Bakavoli et al., 2006)

抗菌应用

在抗菌研究领域,2,5-二氯-N-甲基嘧啶-4-胺衍生物已被评估其抗菌活性。例如,从涉及该化合物的反应中合成的2-取代-4-甲基-7,8-二氢-5H-嘧啶并[4,5-d]噻唑并[3,2-a]嘧啶已显示出作为有价值的抗菌剂的潜力 (Etemadi et al., 2016)

药物化学

在药物化学中,2,5-二氯-N-甲基嘧啶-4-胺的衍生物已被研究用于各种应用。例如,一项研究专注于合成和评估新型MC-1220类似物作为HIV-1治疗的非核苷类逆转录酶抑制剂。这些化合物的结构包括2,5-二氯-N-甲基嘧啶-4-胺的衍生物(Loksha et al., 2016)

晶体学和结构分析

该化合物还用于晶体学和结构分析。其衍生物被研究以了解晶体结构中的分子结构、构象差异和氢键相互作用 (Odell et al., 2007)

合成中间体

此外,2,5-二氯-N-甲基嘧啶-4-胺是各种制药化合物生产中的重要合成中间体。它已被用于合成抗癌药物如达他替尼 (Guo Lei-ming, 2012)

安全和危害

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

属性

IUPAC Name

2,5-dichloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKLMNGSJGGHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597083
Record name 2,5-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-N-methylpyrimidin-4-amine

CAS RN

940927-35-5
Record name 2,5-Dichloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-N-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2,4,5-trichloropyrimidine (2.0 g, 11 mmol) in methanol (30 mL) was added dropwise a 2 M solution of methylamine in methanol (6.3 mL). The reaction was allowed to warm to room temperature and stirred overnight. The reaction was then concentrated and redissolved in DCM. The solution was washed with sat. NaHCO3, brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (0-40% EtOAc in heptane) to give 2,5-dichloro-N-methylpyrimidin-4-amine (0.9 g, 50%). 1H-NMR (DMSO): δ 8.13 (s, 1H), 7.89 (s, 1H), 2.86 (d, J=4.5, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-N-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-N-methylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-N-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-N-methylpyrimidin-4-amine
Reactant of Route 6
2,5-Dichloro-N-methylpyrimidin-4-amine

Citations

For This Compound
6
Citations
M Wang, M Gao, Z Xu, QH Zheng - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
The reference standard (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) and its precursor (4-((5-chloro-4-(methylamino)…
Number of citations: 17 www.sciencedirect.com
HG Choi, J Zhang, X Deng, JM Hatcher… - ACS medicinal …, 2012 - ACS Publications
Activating mutations in leucine-rich repeat kinase 2 (LRRK2) are present in a subset of Parkinson's disease (PD) patients and may represent an attractive therapeutic target. Here, we …
Number of citations: 129 pubs.acs.org
H Chen, BK Chan, J Drummond… - Journal of medicinal …, 2012 - ACS Publications
Mutations in the genetic sequence of leucine-rich repeat kinase 2 (LRRK2) have been linked to increased LRRK2 activity and risk for the development of Parkinson’s disease (PD). …
Number of citations: 89 pubs.acs.org
X Liang, Y Huang, J Zang, Q Gao, B Wang, W Xu… - Bioorganic & medicinal …, 2016 - Elsevier
JAKs inhibitors were widely applied in the treatment of immunodeficiency diseases, inflammation and cancers. We designed and synthesized a novel series of 4-aminopyrazole …
Number of citations: 10 www.sciencedirect.com
X Liang, J Zang, X Li, S Tang, M Huang… - Journal of medicinal …, 2019 - ACS Publications
Concurrent inhibition of Janus kinase (JAK) and histone deacetylase (HDAC) could potentially improve the efficacy of the HDAC inhibitors in the treatment of cancers and resolve the …
Number of citations: 63 pubs.acs.org
X Liu, AF Kalogeropulou, S Domingos… - Journal of the …, 2022 - ACS Publications
Leucine-rich repeat kinase 2 (LRRK2) is one of the most promising targets for Parkinson’s disease. LRRK2-targeting strategies have primarily focused on type 1 kinase inhibitors, which, …
Number of citations: 40 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。